![molecular formula C14H27NO4 B588486 Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate CAS No. 1246816-46-5](/img/structure/B588486.png)

Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate

Vue d'ensemble

Description

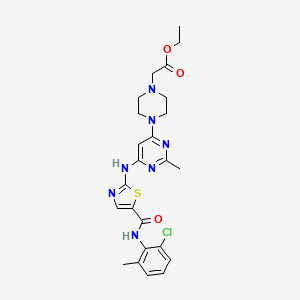

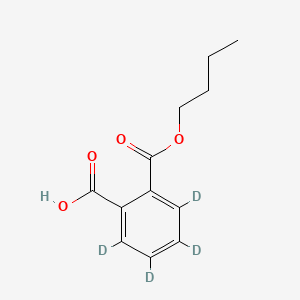

“Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate” is a chemical compound. It contains a tert-butoxycarbonyl group, which finds large applications in synthetic organic chemistry .

Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a tert-butoxycarbonyl group and a methylhexanoate group . The InChI key for this compound is HTQMBOWAEPNWLI-IUCAKERBSA-N .Chemical Reactions Analysis

The chemical reactions involving this compound are likely related to the introduction of the tert-butoxycarbonyl group into various organic compounds . This process is facilitated by flow microreactor systems .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 286.33 . The compound should be stored in a dry place at a temperature between 2-8°C .Applications De Recherche Scientifique

Asymmetric Synthesis of Pregabalin Precursors

This compound is used in the asymmetric bioreduction of β-cyanoacrylate esters to provide a biocatalytic route to precursors for GABA analogues, such as pregabalin . The stereochemical outcome can be controlled by substrate-engineering through size-variation of the ester moiety .

Active Ingredient in Lyrica

Pregabalin [(S)-3-aminomethyl-5-methylhexanoic acid], the active ingredient in Lyrica, is a β-substituted γ-amino acid belonging to the class of drugs known as GABA analogues . This compound is used in the manufacture of pregabalin .

Enantioselective Enzymatic Synthesis

This compound is used in the improved enantioselective enzymatic synthesis of (S)-Pregabalin .

Direct Introduction of the tert-butoxycarbonyl Group

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This compound plays a crucial role in this process .

High Temperature Boc Deprotection

A method for high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . This compound is used in this process .

Analytical Reference Standard

This compound is an analytical reference standard that is a methyl ester form of pregabalin . This product is intended for research and forensic applications .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

Mécanisme D'action

Target of Action

The primary target of (S)-N-tert-Butoxycarbonyl Pregabalin Methyl Ester, also known as Pregabalin, is the alpha-2-delta site in the brain . This site is involved in the transmission of pain signals from damaged nerves in the body .

Mode of Action

Pregabalin binds to the alpha-2-delta site with great affinity, which results in a decrease in the release of several neurotransmitters that are calcium-dependent, such as Glutamate . As it is classified as a gamma-aminobutyric acid (GABA) analogue, this leads to an increase in GABA in the brain, resulting in associated neuropathic pain reduction, and subsequent anxiolytic and anti-convulsive effects .

Biochemical Pathways

The chemoenzymatic process involving biocatalytic resolution of rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester (CNDE, 1) has been the most competitive and attractive route for Pregabalin . The stereochemical outcome could be controlled by substrate-engineering through size-variation of the ester moiety .

Pharmacokinetics

After oral ingestion, Pregabalin is rapidly absorbed with a bioavailability of ≥90% . Its volume of distribution is 0.57 L/kg, and plasma protein binding is 0% . These properties impact the bioavailability of the drug, ensuring that a significant proportion of the ingested dose reaches the systemic circulation and can exert its therapeutic effect .

Result of Action

The binding of Pregabalin to the alpha-2-delta site leads to a decrease in the release of several neurotransmitters, resulting in a reduction of pain signals transmitted by damaged nerves . This results in the alleviation of symptoms in conditions such as epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder .

Action Environment

The synthesis stages of Pregabalin have been optimized to avoid the use of expensive and environmentally pollutant reagents and solvents . The use of appropriate solvents and compounds in the synthesis process can lead to a straightforward and applicable method, improving the yield of the final product .

Propriétés

IUPAC Name |

methyl (3S)-5-methyl-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27NO4/c1-10(2)7-11(8-12(16)18-6)9-15-13(17)19-14(3,4)5/h10-11H,7-9H2,1-6H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQFUUDWGCXJPV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)OC)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OC)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747246 | |

| Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |

CAS RN |

1246816-46-5 | |

| Record name | Methyl (3S)-3-{[(tert-butoxycarbonyl)amino]methyl}-5-methylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trisodium;7-[[2-[[amino(oxido)methylidene]amino]-4-[[4-chloro-6-[2-(2-hydroxyethoxy)ethylamino]-1,3,5-triazin-2-yl]amino]phenyl]diazenyl]-6-sulfonaphthalene-1,3-disulfonate](/img/structure/B588403.png)

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)